molecular formula C22H17BrN2O2S B11554088 6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol

6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol

Cat. No.: B11554088
M. Wt: 453.4 g/mol
InChI Key: GSXDFFJYHPNSKU-UHFFFAOYSA-N
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Description

6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol typically involves the condensation of 3-(1,3-benzothiazol-2-yl)-4-hydroxybenzaldehyde with 2-bromo-3,4-dimethylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry to form metal complexes.

Biology

In biological research, the compound is investigated for its antimicrobial and antioxidant activities. It has shown promising results against various bacterial and fungal strains .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as anticancer agents. The benzothiazole moiety is known to interact with DNA and inhibit the growth of cancer cells .

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for the development of materials with specific optical properties .

Mechanism of Action

The mechanism of action of 6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol involves its interaction with various molecular targets. The benzothiazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the phenolic hydroxyl group can scavenge free radicals, providing antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol apart from similar compounds is its unique combination of functional groups. The presence of both the benzothiazole and phenolic hydroxyl groups allows for a wide range of chemical reactions and biological activities. Additionally, the bromine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C22H17BrN2O2S

Molecular Weight

453.4 g/mol

IUPAC Name

6-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-2-bromo-3,4-dimethylphenol

InChI

InChI=1S/C22H17BrN2O2S/c1-12-9-14(21(27)20(23)13(12)2)11-24-15-7-8-18(26)16(10-15)22-25-17-5-3-4-6-19(17)28-22/h3-11,26-27H,1-2H3

InChI Key

GSXDFFJYHPNSKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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